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Erythromycin, 3''-O-demethyl- -

Erythromycin, 3''-O-demethyl-

Catalog Number: EVT-1570027
CAS Number:
Molecular Formula: C36H65NO13
Molecular Weight: 719.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A bacteriostatic antibiotic macrolide produced by Streptomyces erythreus. Erythromycin A is considered its major active component. In sensitive organisms, it inhibits protein synthesis by binding to 50S ribosomal subunits. This binding process inhibits peptidyl transferase activity and interferes with translocation of amino acids during translation and assembly of proteins.
Overview

Erythromycin, 3''-O-demethyl- is a derivative of erythromycin, a macrolide antibiotic originally derived from the bacterium Saccharopolyspora erythraea. This compound is characterized by the absence of a methoxy group at the 3'' position of the erythromycin structure, which alters its pharmacological properties and potential applications. Erythromycin itself is widely used to treat bacterial infections, particularly those caused by Gram-positive bacteria.

Source

Erythromycin was first discovered in the 1950s and has since been isolated from various natural sources. The specific derivative, 3''-O-demethyl-erythromycin, can be synthesized through chemical modification of erythromycin or derived from fermentation processes involving specific strains of bacteria that produce modified forms of erythromycin.

Classification

Erythromycin, 3''-O-demethyl- belongs to the class of macrolide antibiotics. These compounds are characterized by a large lactone ring and are known for their ability to inhibit bacterial protein synthesis. Within this class, erythromycin derivatives are often classified based on structural modifications that affect their antibacterial spectrum and pharmacokinetics.

Synthesis Analysis

Methods

The synthesis of Erythromycin, 3''-O-demethyl- can be achieved through several methods, primarily involving chemical modification of erythromycin A. Common techniques include:

  1. Methylation Reactions: Utilizing methylating agents such as iodomethane in the presence of bases like sodium hydride to selectively modify hydroxyl groups.
  2. Deprotection Strategies: Protecting groups are often employed to prevent unwanted reactions during synthesis. These groups are removed at later stages to yield the final product.
  3. Reduction Processes: Catalytic hydrogenation or reductive amination can be used to achieve desired structural features post-methylation.

Technical details regarding these methods often involve optimizing reaction conditions such as temperature, solvent choice (e.g., anhydrous N,N-dimethylformamide), and reaction time to maximize yield and purity .

Molecular Structure Analysis

Structure

Erythromycin, 3''-O-demethyl- retains the core structure of erythromycin but lacks a methoxy group at the 3'' position. This structural change can significantly influence its biological activity and solubility.

Data

The molecular formula for Erythromycin, 3''-O-demethyl- is C37H67N13O12C_{37}H_{67}N_{13}O_{12} with a molecular weight of approximately 733.93 g/mol. The compound's stereochemistry is crucial for its function, and detailed NMR and mass spectrometry analyses are typically employed to confirm its structure .

Chemical Reactions Analysis

Reactions

Erythromycin, 3''-O-demethyl- can undergo various chemical reactions typical for macrolides:

  1. Acylation Reactions: These reactions can modify the antibiotic's activity against different bacterial strains.
  2. Hydrolysis: The lactone ring can be hydrolyzed under acidic or basic conditions, potentially affecting its stability and efficacy.
  3. Formation of Derivatives: Further modifications can lead to new derivatives with enhanced pharmacological properties.

Technical details about these reactions often include conditions such as pH adjustments and temperature control to optimize yields .

Mechanism of Action

Process

Erythromycin, including its derivatives like 3''-O-demethyl-, exerts its antibacterial effects primarily through inhibition of protein synthesis in bacteria. It binds to the 50S ribosomal subunit, blocking peptide bond formation during translation.

Data

The binding affinity and specificity for bacterial ribosomes versus eukaryotic ribosomes contribute to its selective toxicity. Studies have shown that modifications at various positions on the erythromycin molecule can enhance or diminish this binding ability .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in methanol and slightly soluble in water; solubility may vary based on pH.

Chemical Properties

  • Stability: Sensitive to heat and light; should be stored in a cool, dark place.
  • pH Sensitivity: Stability can be affected by pH; generally more stable in acidic environments.

Relevant analyses often employ techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess stability under various conditions .

Applications

Scientific Uses

Erythromycin, 3''-O-demethyl- is primarily studied for its potential applications in:

  1. Antibacterial Therapy: As an alternative or adjunct therapy for infections resistant to other antibiotics.
  2. Pharmaceutical Research: Investigated for modifications that could enhance efficacy or reduce side effects.
  3. Biochemical Studies: Used in studies exploring mechanisms of antibiotic resistance and protein synthesis inhibition.

Research continues into optimizing its use in clinical settings and understanding its interactions with other drugs .

Chemical Characterization and Structural Analysis

Molecular Structure and Stereochemical Configuration

IUPAC Nomenclature and Isomeric Variations

The compound Erythromycin, 3''-O-demethyl-12-deoxy- (CAS No. 33442-56-7) is systematically named as:(3R,4S,5S,6R,7R,9R,11R,12S,13R,14R)-4-[(2R,4R,5R,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione [1]. This IUPAC name reflects the compound's complex stereochemistry, with 10 chiral centers and a 14-membered macrolide ring. The defining structural modifications include:

  • 3''-O-demethylation: Absence of the methyl group on the oxygen atom at position 3'' of the desosamine sugar.
  • 12-deoxygenation: Lack of the hydroxyl group at C-12 of the aglycone ring [1] [5].

Isomeric variations arise from:

  • Stereoisomerism: The specific configuration (R/S) at each chiral center.
  • Glycosidic linkages: α-L-Ribo configuration in the desosamine sugar and β-D-xylo in the cladinose sugar [1] [7].

Table 1: Key Identifiers of 3''-O-demethyl Erythromycin Derivatives

Compound NameCAS No.Molecular FormulaMolecular Weight (g/mol)
Erythromycin D (3''-O-demethyl-12-deoxy-)33442-56-7C₃₆H₆₅NO₁₂703.9
Erythromycin C (3''-O-demethyl-)1675-02-1C₃₆H₆₅NO₁₃719.90
9-Oxime 3''-O-demethyl-erythromycin226086-79-9C₃₆H₆₆N₂O₁₃734.91

Comparative Analysis with Erythromycin A and Related Macrolides

3''-O-demethyl erythromycin derivatives exhibit distinct structural and functional differences compared to Erythromycin A:

  • Sugar modifications: Erythromycin A contains a 3''-O-methyl group on desosamine, while 3''-O-demethyl derivatives (e.g., Erythromycin D and C) lack this methyl group. Erythromycin C retains the C-12 hydroxyl group, whereas Erythromycin D is 12-deoxygenated [1] [5] [7].
  • Biosynthetic relationships: In Saccharopolyspora erythraea, Erythromycin D arises from incomplete methylation by the enzyme EryK (methyltransferase) during erythromycin A biosynthesis. Erythromycin C forms when hydroxylation precedes demethylation [1] [7].
  • Biological activity: The 3''-O-demethylation reduces ribosomal binding affinity due to lost hydrophobic interactions with 23S rRNA nucleotides A2058 and A2059. 12-deoxygenation further decreases membrane permeability, leading to higher MIC values against pathogens like Staphylococcus aureus (32–64 μg/mL) compared to Erythromycin A (0.05 μg/mL) [1] [8].

Interactive Table: Structural Comparison of Erythromycin Variants

FeatureErythromycin AErythromycin DErythromycin C
C-12 hydroxylYesNoYes
3''-O-methyl groupYesNoNo
Desosamine methylationCompleteIncompleteIncomplete
Antibacterial activityHighModerateModerate

Physicochemical Properties

Solubility, Stability, and pH Sensitivity

The physicochemical properties of 3''-O-demethyl erythromycin derivatives are influenced by their structural modifications:

  • Solubility:
  • Sparingly soluble in water (similar to Erythromycin A's solubility of ~2 mg/mL) due to high hydrophobicity [8].
  • Freely soluble in organic solvents like ethanol, methanol, and chloroform [1] [5].
  • Stability:
  • Degrades under acidic conditions via intramolecular ketalization, forming anhydroerythromycin derivatives.
  • Alkaline conditions promote hydrolysis of the cladinose sugar [1] [3].
  • pH sensitivity:
  • Optimal stability at pH 6–8. Acidic pH (<4) accelerates dehydration at C-6 and C-12.
  • Demethylation reduces steric hindrance, potentially increasing susceptibility to enzymatic degradation [1] [3].
  • Thermal properties:
  • Predicted boiling point: 815.2°C ± 65.0°C.
  • Predicted density: 1.20 ± 0.1 g/cm³ [1].

Spectroscopic Identification (NMR, MS, IR)

Spectroscopic techniques enable precise characterization of 3''-O-demethyl erythromycin derivatives:

  • NMR spectroscopy:
  • ¹³C NMR: Key shifts include the absence of the 3''-O-methyl signal (~50 ppm) and characteristic aglycone carbonyl signals at 175–220 ppm. Solid-state ¹³C NMR detects hydrate formation and dehydration products [1] [2].
  • ¹H NMR: The anomeric proton of desosamine appears at δ 4.8–5.2 ppm. Loss of the 3''-O-methyl group eliminates the singlet at ~3.4 ppm [1] [5].
  • Mass spectrometry:
  • Electrospray ionization (ESI-MS): Erythromycin D ([M+H]⁺ at m/z 704.5) fragments to m/z 558 (loss of desosamine) and m/z 116 (desosamine ion) [1] [3].
  • High-resolution MS: Confirms molecular formula (C₃₆H₆₅NO₁₂, calc. 703.4505) [1].
  • Infrared spectroscopy:
  • Characteristic bands include carbonyl stretches at 1740 cm⁻¹ (lactone) and 1690 cm⁻¹ (ketone), and hydroxyl bands at 3400–3500 cm⁻¹. Demethylation does not alter these core groups but affects crystal packing vibrations [1] [2].
  • Chromatographic methods:
  • HPLC: Separation uses C18 columns with phosphate buffer (pH 9)–acetonitrile gradients. Retention time shifts occur due to altered hydrophobicity (LogP = 2.02 vs. 3.0 for Erythromycin A) [1] [3].
  • UPLC-MS/MS: Quantification in environmental matrices employs multiple reaction monitoring (MRM) transitions optimized for sensitivity [3].

Table 2: Predicted and Experimental Physicochemical Parameters

PropertyValueMethod
LogP2.02 (Calculated)Computational modeling
pKa13.49 ± 0.70 (Predicted)Potentiometric titration
λmax (UV-Vis)210 nm, 280 nm (Shoulder)Spectrophotometry
HPLC Rt12.7 min (C18, pH 9 buffer)Gradient elution

Properties

Product Name

Erythromycin, 3''-O-demethyl-

IUPAC Name

(3R,4S,5S,6R,9R,11R,12R,14R)-4-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

Molecular Formula

C36H65NO13

Molecular Weight

719.9 g/mol

InChI

InChI=1S/C36H65NO13/c1-13-24-36(10,45)29(40)19(4)26(38)17(2)15-35(9,44)31(50-33-27(39)23(37(11)12)14-18(3)46-33)20(5)28(21(6)32(42)48-24)49-25-16-34(8,43)30(41)22(7)47-25/h17-25,27-31,33,39-41,43-45H,13-16H2,1-12H3/t17-,18?,19+,20+,21-,22?,23?,24-,25?,27?,28+,29-,30?,31-,33?,34?,35?,36?/m1/s1

InChI Key

MWFRKHPRXPSWNT-SGASLXJQSA-N

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Synonyms

Erycette
Erymax
Erythromycin
Erythromycin A
Erythromycin C
Erythromycin Lactate
Erythromycin Phosphate
Ilotycin
Lactate, Erythromycin
Phosphate, Erythromycin
T Stat
T-Stat
TStat

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Isomeric SMILES

CC[C@@H]1C([C@@H]([C@H](C(=O)[C@@H](CC([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

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